molecular formula C12H10N2O2 B084066 2-Hydroxy-N-2-pyridinylbenzamide CAS No. 13563-04-7

2-Hydroxy-N-2-pyridinylbenzamide

Cat. No.: B084066
CAS No.: 13563-04-7
M. Wt: 214.22 g/mol
InChI Key: RAEVIQJZJBWVCX-UHFFFAOYSA-N
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Description

2-Hydroxy-N-2-pyridinylbenzamide is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further connected to a pyridine ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-2-pyridinylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with salicylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond . The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.

Another synthetic route involves the use of 1,2,3-benzotriazin-4(3H)-one, 3-(2-pyridinyl)- as a starting material, which undergoes a nucleophilic substitution reaction with salicylic acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-2-pyridinylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-N-2-pyridinylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-2-pyridinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-2-pyridinylmethylbenzamide: Similar structure but with a methyl group attached to the pyridine ring.

    3-Chloro-4-hydroxy-N-2-pyridinylmethylbenzamide: Contains a chloro substituent on the benzene ring.

    2-Nitro-N-2-pyridinylbenzamide: Contains a nitro group instead of a hydroxyl group.

Uniqueness

2-Hydroxy-N-2-pyridinylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-10-6-2-1-5-9(10)12(16)14-11-7-3-4-8-13-11/h1-8,15H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVIQJZJBWVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159481
Record name Benzamide, 2-hydroxy-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13563-04-7
Record name 2-Hydroxy-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13563-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-hydroxy-N-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-hydroxy-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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